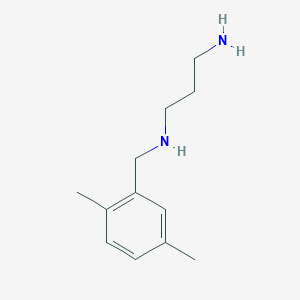
N-(2,5-dimethylbenzyl)propane-1,3-diamine
Overview
Description
N-(2,5-dimethylbenzyl)propane-1,3-diamine, or N,N-dimethyl-1,3-diaminopropane, is a colorless, water-soluble organic compound with a molecular weight of 201.28 g/mol. It is a primary amine that is used in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. N,N-dimethyl-1,3-diaminopropane is an important intermediate in the production of dyes, pharmaceuticals, and other organic chemicals.
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
A review highlights the costs and challenges associated with the separation of biologically produced diols, such as 1,3-propanediol, from fermentation broth. It explores various methods including evaporation, distillation, and membrane filtration, emphasizing the need for improved yield, purity, and energy efficiency in downstream processing (Xiu & Zeng, 2008).
Catalytic Routes for 1,3-Propanediol Production
A review discusses the catalytic conversion of glycerol to 1,3-propanediol, focusing on the efficiency of heterogeneous catalysts. This study evaluates process variables and the influence of catalytic components on the activity and selectivity towards 1,3-propanediol, highlighting the potential for cost reduction and increased market competitiveness (Silva et al., 2020).
Flame Retardants in Consumer Products
Research on novel brominated flame retardants (NBFRs) in various environments underscores the importance of understanding their occurrence, environmental fate, and toxicity. The study calls for comprehensive research on these compounds and optimized analytical methods for their detection, which is relevant for chemical safety assessments (Zuiderveen et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N'-[(2,5-dimethylphenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-4-5-11(2)12(8-10)9-14-7-3-6-13/h4-5,8,14H,3,6-7,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBJOOMWMOJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


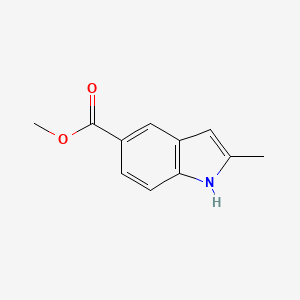
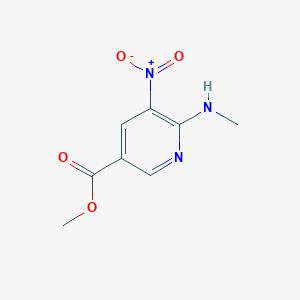

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)


![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)
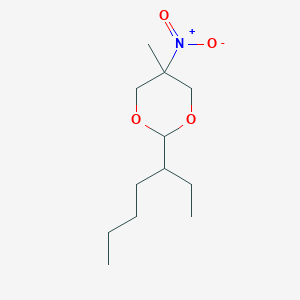

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)
![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)
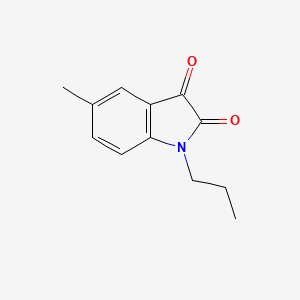
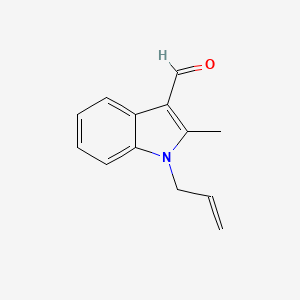
![2-[(Methylamino)methyl]benzyl Alcohol](/img/structure/B3023145.png)
